molecular formula C11H12N2O B2867628 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone CAS No. 908100-64-1

1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone

Cat. No.: B2867628
CAS No.: 908100-64-1
M. Wt: 188.23
InChI Key: WFDLRKQQRZXODQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction may proceed as follows:

    Step 1: Condensation of o-phenylenediamine with acetone in the presence of an acid catalyst (e.g., hydrochloric acid) to form the benzimidazole ring.

    Step 2: Methylation of the benzimidazole ring using methyl iodide or dimethyl sulfate to introduce the dimethyl groups at the 2 and 3 positions.

    Step 3: Acylation of the benzimidazole ring with ethanoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction may produce benzimidazole-5-ethanol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-methanol
  • 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-acetic acid
  • 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-propane

Uniqueness

1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone is unique due to its specific ethanone functional group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-(2,3-dimethylbenzimidazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(14)9-4-5-10-11(6-9)13(3)8(2)12-10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDLRKQQRZXODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908100-64-1
Record name 1-(1,2-dimethyl-1H-1,3-benzodiazol-6-yl)ethan-1-one
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